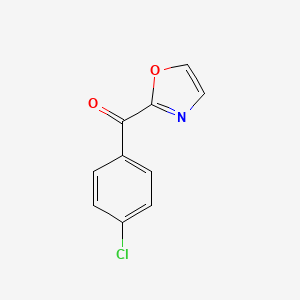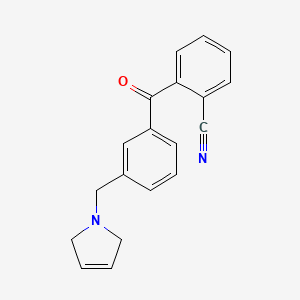
2-Chloro-2'-piperidinomethyl benzophenone
Übersicht
Beschreibung
2-Chloro-2’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20ClNO and a molecular weight of 313.8 g/mol. It is a derivative of benzophenone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-2’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom and a piperidinomethyl group attached .Chemical Reactions Analysis
Benzophenone derivatives, such as 2-Chloro-2’-piperidinomethyl benzophenone, can undergo various chemical reactions. For instance, 2-chlorobenzophenone can undergo reduction in the presence of LiAlH4 .Wissenschaftliche Forschungsanwendungen
Photosensitized Electron Transfer Mechanisms A study by Kluge and Brede (1998) explored the photosensitized electron transfer from sterically hindered amines to the benzophenone triplet and its reversion in solvents of different polarity. This research highlights the fundamental photochemical processes involving benzophenone derivatives, providing a basis for understanding their behavior in various solvents and potential applications in photochemistry and photophysics Chemical Physics Letters.
Bioorganic Chemistry and Material Science Applications Dormán et al. (2016) reviewed the widespread applications of benzophenone photochemistry in bioorganic chemistry and material science. The unique photochemical properties of benzophenone photophores, including their ability to form stable covalent bonds upon light exposure, make them invaluable in mapping ligand-protein interactions, proteome profiling, and bioconjugation. This versatility underscores the potential of 2-Chloro-2'-piperidinomethyl benzophenone in creating advanced materials and tools for biological research Chemical Reviews.
Environmental Presence and Analysis Zhang et al. (2011) focused on the determination of benzophenone UV filters in the environment, highlighting the environmental persistence and potential risks of such compounds. Although not directly studying 2-Chloro-2'-piperidinomethyl benzophenone, this research underscores the importance of monitoring and understanding the environmental impact of benzophenone derivatives Environmental Science & Technology.
Graft Polymerization and Material Modification Hong et al. (2009) investigated the UV-induced graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator. This study demonstrates the potential of benzophenone derivatives in modifying the surface properties of textiles, suggesting applications in creating functional fabrics with enhanced characteristics European Polymer Journal.
Polymer Science for Proton Exchange Membranes Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives for potential use in proton exchange membranes. This research points to the application of benzophenone derivatives in fuel cell technology, demonstrating their utility in creating high-performance materials for energy applications Polymer.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUZDJJZGWTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643602 | |
| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
804437-65-8 | |
| Record name | (2-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)











